![molecular formula C36H29NO4 B2955718 ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-72-7](/img/structure/B2955718.png)
ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as ethyl 5-methylindole-2-carboxylate, are important in the synthesis of many pharmaceutical agents . They are formed during the Fischer indolization of ethyl pyruvate .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, the Fischer indolization of ethyl pyruvate is one method . Other methods include the reductive cyclization of o-phenylenediamines with CO2 , and the heterocyclization of indoles containing an ester group .Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions. For example, they can be used as reactants for synthesis of oxazino[4,3-a]indoles via cascade addition-cyclization reactions . They can also be used for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .Applications De Recherche Scientifique
Photolytic Studies and Synthetic Applications Research on similar esters demonstrates their involvement in photolytic studies, where their behavior under light exposure leads to various photoproducts through competing pathways. For example, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been photolyzed in alcohols and amines, suggesting two competing photolytic pathways: reversible photoisomerization to a ketene and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992). Such research underlines the potential for exploring complex esters and carboxylates in light-induced synthetic processes, potentially applicable to the compound for synthesizing novel organic molecules.
Pharmacological Activities Additionally, compounds structurally related to ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate have been investigated for their pharmacological activities. For instance, studies have synthesized new series of compounds for evaluation as analgesic and anti-inflammatory agents, highlighting the potential medical research applications of complex organic molecules (Gokulan et al., 2012). This suggests that the compound could also be of interest in the development of new therapeutic agents, provided its structural and functional properties align with those of pharmacologically active molecules.
Conformational and Spectroscopic Analysis Research into the conformational analysis, spectroscopic insights, and molecular docking studies of pyrimidine derivatives, for instance, shows the broader applicability of detailed chemical analysis to understand the biological activity and interaction mechanisms of complex molecules (Mary et al., 2021). Such studies could inform similar investigations into the compound of interest, providing insights into its potential interactions with biological targets.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(4-benzylbenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29NO4/c1-3-40-36(39)33-24(2)37(28-14-8-5-9-15-28)34-30-17-11-10-16-29(30)32(23-31(33)34)41-35(38)27-20-18-26(19-21-27)22-25-12-6-4-7-13-25/h4-21,23H,3,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRNNZSMQFFFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5)C6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2955637.png)
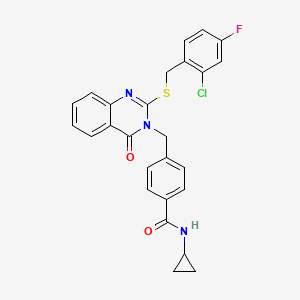
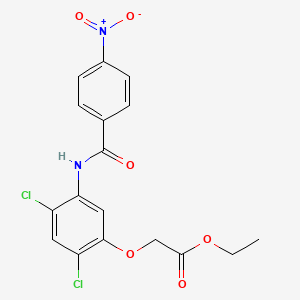
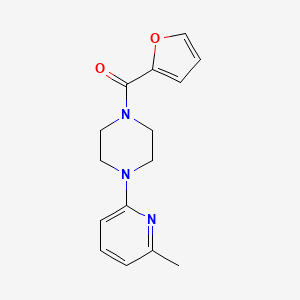
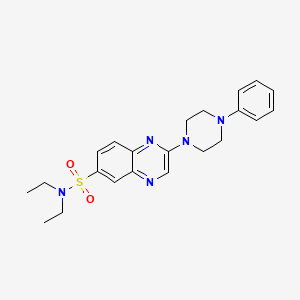
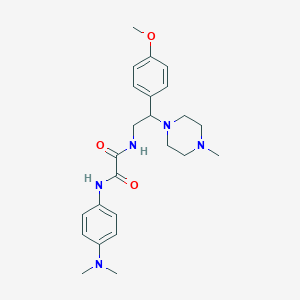
![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)
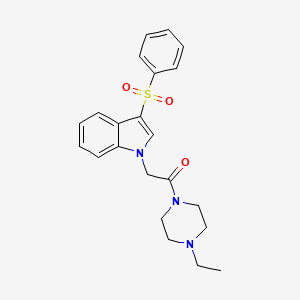
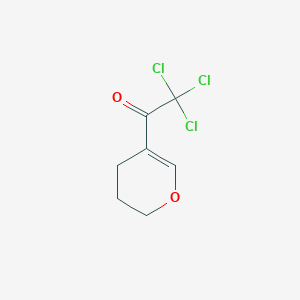
![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)
![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2955651.png)
![6-aminobenzo[cd]indol-2(1H)-one](/img/structure/B2955656.png)
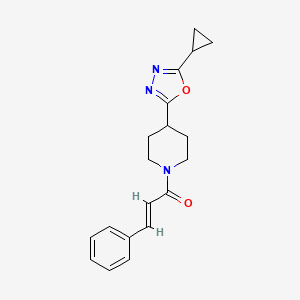
![2-Butyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2955658.png)